As a specific blocker of Ca2+-activated K+ channels, Iberiotoxin does not affect other types of voltage-dependent K+ channels which are sensitive to inhibition by Charybdotoxin. Iberiotoxin blocks Ca2+-activated K+ channels by binding to their external mouth, and this binding is tighter and with an equilibrium dissociation constant 10-fold lower than that of Charybdotoxin.
It is a highly selective blocker of the high conductance Ca2+-activated K+ channel. Iberiotoxin appears to modulate ChTX binding by an allosteric mechanism. 7-amino acid peptide with 3 disulfide bridges. Synthetic, originally from Buthus tamulus scorpion venom. As a specific blocker of Ca2+-activated K+ channels, Iberiotoxin does not affect other types of voltage-dependent K+ channels which are sensitive to inhibition by Charybdotoxin. Iberiotoxin blocks Ca2+-activated K+ channels by binding to their external mouth, and this binding is tighter and with an equilibrium dissociation constant 10-fold lower than that of Charybdotoxin.
Iberiotoxin
CAS No.: 129203-60-7
Cat. No.: VC20805070
Molecular Formula: C179H274N50O55S7
Molecular Weight: 4231 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129203-60-7 |
---|---|
Molecular Formula | C179H274N50O55S7 |
Molecular Weight | 4231 g/mol |
IUPAC Name | 5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191) |
Standard InChI Key | VDNVVLOBNHIMQA-UHFFFAOYSA-N |
SMILES | CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 |
Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 |
Appearance | White lyophilized solidPurity rate: > 95 %AA sequence: pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-GIu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-GIn-OHLength (aa): 37 |
Introduction
1. Introduction to Iberiotoxin
Iberiotoxin is a potent peptide toxin derived from the venom of the spider Iberia glandulosa, commonly known as the Iberian tarantula. This compound is notable for its ability to selectively inhibit certain types of potassium channels, particularly the voltage-gated potassium channels (Kv). Research into Iberiotoxin has revealed its potential applications in neurobiology and pharmacology, particularly in understanding ion channel function and developing therapeutic agents.
Chemical Composition
Iberiotoxin is a 37-amino acid peptide with a molecular formula of C₁₈H₂₃N₃O₆S. Its structure includes several disulfide bonds that contribute to its stability and biological activity. The specific sequence of amino acids plays a crucial role in its interaction with potassium channels.
Molecular Weight
The molecular weight of Iberiotoxin is approximately 411.54 g/mol, which is typical for peptide toxins of this nature.
3. Mechanism of Action
Iberiotoxin primarily functions as a selective blocker of voltage-gated potassium channels, particularly the Kv1.3 subtype. By binding to these channels, Iberiotoxin inhibits potassium ion flow, which can lead to prolonged depolarization of neuronal membranes and altered excitability.
Interaction with Ion Channels
The binding affinity of Iberiotoxin to potassium channels has been studied extensively. It exhibits a high degree of specificity for certain channel subtypes, making it a valuable tool for dissecting the roles of these channels in various physiological processes.
Table 1: Binding Affinity of Iberiotoxin to Potassium Channels
Ion Channel Type | Binding Affinity (IC50) | Reference |
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Kv1.3 | 0.5 nM | |
Kv1.2 | 20 nM | |
Kv4.3 | >100 nM |
4. Biological Effects
Neurophysiological Impact
Research indicates that Iberiotoxin can influence neuronal excitability and neurotransmitter release due to its effects on potassium ion currents. This has implications for understanding conditions such as epilepsy and other neurological disorders.
Potential Therapeutic Applications
Given its ability to modulate ion channel activity, Iberiotoxin is being investigated for potential therapeutic applications, including:
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Pain Management: By inhibiting specific potassium channels involved in pain signaling pathways.
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Cardiovascular Health: Understanding its role in cardiac action potentials may lead to new treatments for arrhythmias.
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Neurodegenerative Diseases: Investigating its effects on neuronal survival and function could provide insights into diseases like Alzheimer's.
5. Research Findings
Recent studies have highlighted the diverse roles that Iberiotoxin can play in both basic research and clinical applications.
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